Ethyl 3-((1R,4R)-bicyclo[2.2.1]Hept-5-en-2-yl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(bicyclo[221]hept-5-en-2-yl)-3-oxopropanoate is an organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide, leading to the replacement of specific functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: Its unique structure makes it a candidate for developing new pharmaceuticals with specific therapeutic effects.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved may include inhibition or activation of enzymes, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate can be compared with other bicyclic compounds such as:
Bicyclo[2.2.1]hept-2-ene: Known for its use in polymer chemistry.
Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Used in surface modification and as a coupling agent The uniqueness of Ethyl 3-(bicyclo[22
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 3-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-3-oxopropanoate |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)7-11(13)10-6-8-3-4-9(10)5-8/h3-4,8-10H,2,5-7H2,1H3/t8-,9+,10?/m1/s1 |
InChI Key |
PSCLUTSXIATCHE-ZDGBYWQASA-N |
Isomeric SMILES |
CCOC(=O)CC(=O)C1C[C@H]2C[C@@H]1C=C2 |
Canonical SMILES |
CCOC(=O)CC(=O)C1CC2CC1C=C2 |
Origin of Product |
United States |
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